molecular formula C12H13FO3 B1276599 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 473706-11-5

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1276599
CAS RN: 473706-11-5
M. Wt: 224.23 g/mol
InChI Key: CYDQOEWLBCCFJZ-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid" is a chemical entity that can be associated with a class of organic compounds containing a fluorophenyl group and a tetrahydropyran ring with a carboxylic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various biological activities and synthetic methods.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step reactions, starting from simple precursors like 4-fluorophenol. For instance, the synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid was achieved through methylation, Friedel-Crafts reaction, and Michael addition, with a focus on optimizing conditions for better yields . Another example is the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, which utilized trisodium citrate dihydrate as a catalyst in a one-pot tandem Knoevenagel-cyclocondensation reaction . These methods could potentially be adapted for the synthesis of "4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid".

Molecular Structure Analysis

The molecular structures of fluorophenyl-containing compounds have been characterized using techniques such as X-ray crystallography, IR, NMR, and mass spectrometry. For example, the crystal structure of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate revealed a boat conformation for the pyran ring and a planar fluorophenyl ring . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecule .

Chemical Reactions Analysis

Fluorinated compounds often participate in various chemical reactions due to the presence of the electronegative fluorine atom, which can influence reactivity. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involved a Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde derivatives . Additionally, the reaction of 3-acylsubstituted 2H-1-benzopyran-2-ones with acid anhydrides in the presence of potassium fluoride was studied, leading to the formation of 4-(2-oxoalkyl)-2H-chroman-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl-containing compounds are influenced by their molecular structure. For example, the crystal structure and molecular conformational studies of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate provided insights into the intermolecular interactions that stabilize the structure . The infrared spectrum and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were also studied, revealing the possible sites for electrophilic and nucleophilic attacks . These studies are essential for understanding the behavior of such compounds in different environments and their potential applications.

Scientific Research Applications

Synthesis of Pyran-based Compounds

The synthesis of pyran-based compounds, including derivatives of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, has been a subject of interest in scientific research. For instance, Agekyan and Mkryan (2015) detailed the synthesis of p-aminobenzoic acid diamides using a base of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. The acid chloride was used for acylation of various amines to yield corresponding diamides, showcasing the versatility of pyran-based compounds in chemical synthesis (Agekyan & Mkryan, 2015).

Molecular Conformational Studies

The structural and molecular aspects of similar compounds have been studied, indicating the significance of understanding the geometric and interactive properties of these molecules. Mohandas et al. (2019) conducted a study on the crystal structure and molecular conformation of a closely related compound, providing insights into its geometric parameters and stabilizing intermolecular interactions (Mohandas, Kumar, Krishnan, Pillai, & Sakthivel, 2019).

properties

IUPAC Name

4-(4-fluorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDQOEWLBCCFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424428
Record name 4-(4-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

CAS RN

473706-11-5
Record name 4-(4-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)oxane-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-(4-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate (7.1 g, 28 mmol) and KOH (3.2 g, 56 mmol) in 100 mL EtOH/H2O (4:1) was refluxed for 4 hours, M−1=223. The mixture was cooled to room temperature. The mixture was extracted with EtOAc and the organic layer discarded. The water layer was acidified with concentrated HCl, extracted with EtOAc washed with H2O and brine, dried over anhydrous Na2SO4, and concentrated in vacuo to give 4.9 g of the product as a white solid. MS (m/z)=223 (M−1)−.
Name
ethyl 4-(4-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate
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7.1 g
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3.2 g
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EtOH H2O
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100 mL
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